

A-803467: A Selective Nav1.8 Sodium Channel Blocker for Pain Research

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Compound of Interest		
Compound Name:	A-803467	
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated sodium channels (Navs) are critical for the initiation and propagation of action potentials in excitable cells. The Nav1.8 subtype, encoded by the SCN10A gene, is preferentially expressed in the peripheral nervous system, specifically in nociceptive primary sensory neurons of the dorsal root ganglion (DRG) and trigeminal ganglion.[1][2] This restricted expression pattern has positioned Nav1.8 as a promising therapeutic target for the development of novel analgesics with potentially fewer side effects than non-selective sodium channel blockers. A-803467 is a potent and highly selective small-molecule blocker of the Nav1.8 sodium channel that has been instrumental in elucidating the role of this channel in various pain states.[3][4][5] This technical guide provides a comprehensive overview of A-803467, including its pharmacological properties, key experimental data, detailed methodologies for its evaluation, and visualizations of its mechanism of action and experimental workflows.

Core Properties and Mechanism of Action

A-803467, with the chemical formula C₁₉H₁₆ClNO₄, is a furan-2-carboxamide derivative.[2] It exhibits potent and state-dependent inhibition of Nav1.8 channels, showing a higher affinity for the inactivated state of the channel.[4][6] This characteristic contributes to its efficacy in



suppressing the high-frequency firing of nociceptive neurons that is a hallmark of chronic pain conditions. Studies have demonstrated that **A-803467** is over 100-fold selective for human Nav1.8 over other sodium channel subtypes, including Nav1.2, Nav1.3, Nav1.5, and Nav1.7.[5] [7][8] This high degree of selectivity minimizes off-target effects, making it a valuable tool for investigating the specific contribution of Nav1.8 to pain signaling.

Quantitative Data

The following tables summarize the key quantitative data for **A-803467**, demonstrating its potency and selectivity in vitro and its efficacy in preclinical models of pain.

Table 1: In Vitro Potency and Selectivity of A-803467

Target	Species	Assay Conditions	IC50 (nM)	Reference(s)	
Nav1.8	Human	Recombinant HEK293 cells, half-maximal inactivation	8	[3][7][8]	
Nav1.8	Human	Recombinant HEK293 cells, resting state	79	[2][6]	
Nav1.8 (TTX-R)	Rat	Native DRG neurons	140	[4][7]	
Nav1.2	Human	Recombinant HEK293 cells	>1000	[7]	
Nav1.3	Human	Recombinant HEK293 cells	>1000	[7]	
Nav1.5	Human	Recombinant HEK293 cells	>1000	[7]	
Nav1.7	Human	Recombinant HEK293 cells	>1000	[7]	



Table 2: In Vivo Efficacy of A-803467 in Rodent Pain Models

Pain Model	Species	Endpoint	Route of Administrat ion	ED50 (mg/kg)	Reference(s
Spinal Nerve Ligation (Neuropathic Pain)	Rat	Mechanical Allodynia	i.p.	47	[7][9]
Sciatic Nerve Injury (Neuropathic Pain)	Rat	Mechanical Allodynia	i.p.	85	[5][7]
Complete Freund's Adjuvant (Inflammatory Pain)	Rat	Thermal Hyperalgesia	i.p.	41	[5][7]
Capsaicin- induced Secondary Allodynia	Rat	Mechanical Allodynia	i.p.	~100	[5][7]
CFA-induced Inflammatory Pain	Rat	Thermal Hyperalgesia	i.p.	70	[10]
Spinal Nerve Ligation (Neuropathic Pain)	Rat	Mechanical Allodynia	i.p.	70	[10]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize **A-803467** are provided below.



Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to measure the inhibitory effect of **A-803467** on Nav1.8 sodium channels expressed in a heterologous system (e.g., HEK293 cells) or in native dorsal root ganglion (DRG) neurons.

1. Cell Preparation:

- HEK293 Cells: Culture HEK293 cells stably or transiently expressing the human Nav1.8 channel. Plate cells onto glass coverslips 24-48 hours before recording.
- DRG Neurons: Isolate DRG neurons from rats. Briefly, dissect lumbar DRGs, enzymatically digest the tissue, and mechanically dissociate the neurons. Plate the neurons on laminin/poly-D-lysine coated coverslips.

2. Recording Solutions:

- Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.
- External (Bath) Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH.
- 3. Electrophysiological Recording:
- Use a patch-clamp amplifier and a micromanipulator to position a glass micropipette (resistance 2-5 M Ω) onto a single cell.
- Establish a gigaohm seal and then rupture the cell membrane to achieve the whole-cell configuration.
- Clamp the cell membrane potential at a holding potential of -100 mV.
- To assess the effect of **A-803467** on the inactivated state of the channel, use a prepulse to a more depolarized potential (e.g., -40 mV) for a sustained period before the test pulse.[4]
- Elicit sodium currents using depolarizing voltage steps (e.g., to 0 mV).



 Perfuse the cells with the external solution containing varying concentrations of A-803467 and measure the resulting inhibition of the sodium current.

Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

This surgical model in rats induces persistent mechanical allodynia, mimicking chronic neuropathic pain in humans.

- 1. Animal Preparation:
- Use adult male Sprague-Dawley rats (200-250 g). Anesthetize the animals with an appropriate anesthetic (e.g., isoflurane).
- 2. Surgical Procedure:
- Place the rat in a prone position and make a dorsal midline incision to expose the paraspinal muscles.
- Carefully dissect the muscles to expose the L5 and L6 spinal nerves.
- Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion with a silk suture.
 [3][11]
- Close the muscle and skin incisions with sutures.
- Allow the animals to recover for at least one week before behavioral testing.
- 3. Behavioral Assessment (Mechanical Allodynia):
- Place the rats in individual Plexiglas chambers on an elevated mesh floor and allow them to acclimate.
- Use von Frey filaments with increasing bending forces to apply a mechanical stimulus to the plantar surface of the hind paw.
- A positive response is a brisk withdrawal of the paw.
- Determine the 50% paw withdrawal threshold (PWT) using the up-down method.



 Administer A-803467 (e.g., intraperitoneally) and measure the PWT at various time points after dosing.

Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain

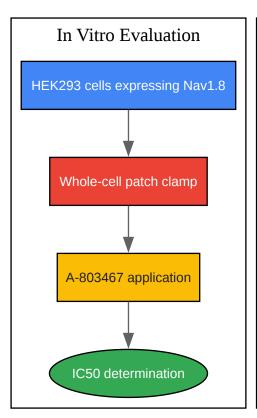
This model induces a localized and persistent inflammation, resulting in thermal hyperalgesia and mechanical allodynia.

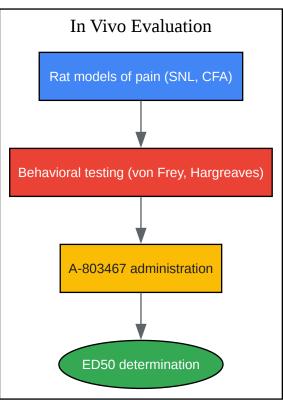
- 1. Induction of Inflammation:
- Use adult male Sprague-Dawley rats (200-250 g).
- Inject a small volume (e.g., 100 μL) of CFA subcutaneously into the plantar surface of one hind paw.
- 2. Behavioral Assessment (Thermal Hyperalgesia):
- Use a plantar test apparatus (Hargreaves' test) to measure thermal withdrawal latency.
- Place the rats in individual Plexiglas chambers on a glass floor and allow them to acclimate.
- Position a radiant heat source beneath the glass floor, targeting the plantar surface of the inflamed paw.
- Measure the latency for the rat to withdraw its paw from the heat stimulus. A cut-off time is
 used to prevent tissue damage.
- Administer A-803467 and measure the paw withdrawal latency at different time points.

Visualizations Signaling Pathways and Experimental Workflows











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